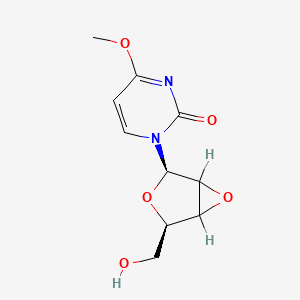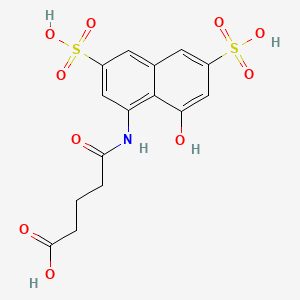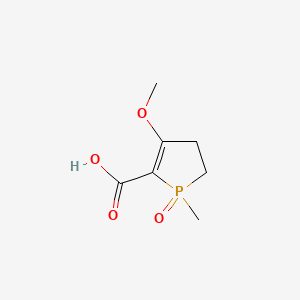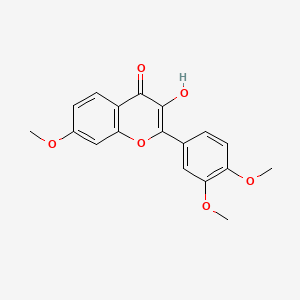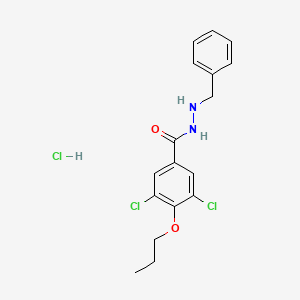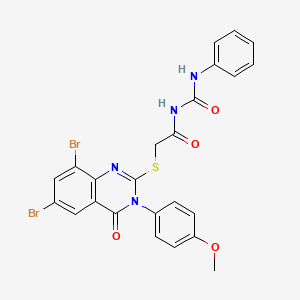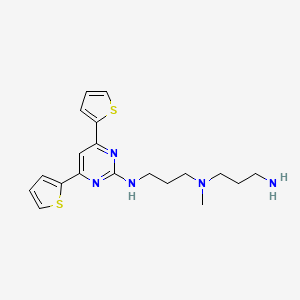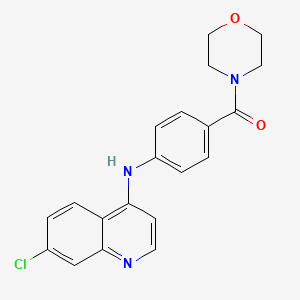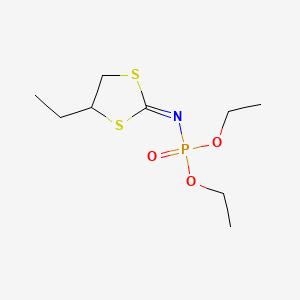
Diethyl (4-ethyl-1,3-dithiolan-2-ylidene)phosphoramidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
American cyanamid AC 47,826 is a chemical compound developed by the American Cyanamid Company. This compound has been utilized in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
The synthesis of American cyanamid AC 47,826 involves several steps. The primary synthetic route includes the reaction of specific organic and inorganic reagents under controlled conditions. Industrial production methods often involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously monitored to ensure the purity and yield of the compound.
Chemical Reactions Analysis
American cyanamid AC 47,826 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
American cyanamid AC 47,826 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is utilized in biochemical assays and as a tool for studying cellular processes.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of American cyanamid AC 47,826 involves its interaction with specific molecular targets within cells. These interactions can lead to the activation or inhibition of various biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
American cyanamid AC 47,826 can be compared with other similar compounds such as calcium cyanamide and sodium cyanamide. While these compounds share some chemical properties, American cyanamid AC 47,826 is unique in its specific applications and effects. The differences in their chemical structures and reactivity profiles contribute to their distinct uses in various fields.
Properties
CAS No. |
63907-31-3 |
|---|---|
Molecular Formula |
C9H18NO3PS2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
(Z)-N-diethoxyphosphoryl-4-ethyl-1,3-dithiolan-2-imine |
InChI |
InChI=1S/C9H18NO3PS2/c1-4-8-7-15-9(16-8)10-14(11,12-5-2)13-6-3/h8H,4-7H2,1-3H3/b10-9- |
InChI Key |
OHGALUAHIAGMAC-KTKRTIGZSA-N |
Isomeric SMILES |
CCC1CS/C(=N/P(=O)(OCC)OCC)/S1 |
Canonical SMILES |
CCC1CSC(=NP(=O)(OCC)OCC)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


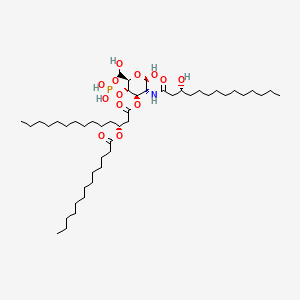
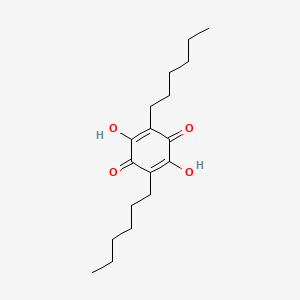
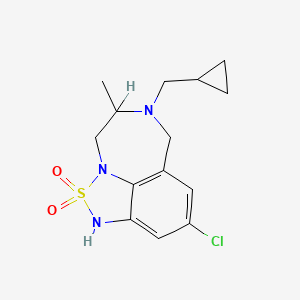
![Methyl 2-[(methoxycarbonyl)oxy]propanoate](/img/structure/B12794097.png)
